Benzo[b]thiophen-6-yl trifluoromethanesulfonate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Functionalizing the relatively inert 6-position of the benzothiophene scaffold often requires harsh conditions with halogenated derivatives. Benzo[b]thiophen-6-yl trifluoromethanesulfonate solves this by providing a highly activated -OTf leaving group for efficient Pd-catalyzed Suzuki-Miyaura couplings under mild conditions. • Enables rapid library synthesis of 6-aryl/heteroaryl benzothiophenes at room temperature. • Offers orthogonal reactivity for iterative cross-coupling sequences. • Suitable for late-stage diversification of advanced intermediates.

Molecular Formula C9H5F3O3S2
Molecular Weight 282.3 g/mol
CAS No. 877264-48-7
Cat. No. B1372984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-6-yl trifluoromethanesulfonate
CAS877264-48-7
Molecular FormulaC9H5F3O3S2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H
InChIKeyZDGDNIGWXSGNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-6-yl Triflate: Key Cross-Coupling Building Block


Benzo[b]thiophen-6-yl trifluoromethanesulfonate (CAS 877264-48-7) is a heteroaromatic triflate ester featuring a benzo[b]thiophene core with a trifluoromethanesulfonyloxy (-OTf) group at the 6-position [1]. This compound serves as a key electrophilic partner in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the efficient installation of aryl, heteroaryl, and alkenyl groups at the 6-position of the benzothiophene scaffold . Its high purity (typically ≥98%) and defined structure make it an essential building block for medicinal chemistry and materials science applications .

Workflow
Pd-catalyzed cross-coupling (Suzuki–Miyaura, etc.)
Selection
Triflate electrophile at benzothiophene 6-position
Use context
Medicinal chemistry and materials research building block

Benzo[b]thiophen-6-yl Triflate vs. Generic Substitutes


Generic substitution with alternative 6-substituted benzothiophenes (e.g., 6-bromo, 6-iodo, or 6-chloro derivatives) is not straightforward due to the unique reactivity profile of the triflate group. While aryl halides are common cross-coupling partners, aryl triflates exhibit distinct electronic and steric properties that influence reaction rates, chemoselectivity, and functional group tolerance [1]. The -OTf group is a superior leaving group compared to chloride and bromide, enabling couplings under milder conditions and with a broader range of boronic acid partners [2]. Furthermore, the 6-position on the benzothiophene ring is less reactive than the 3- or 2-positions in electrophilic substitution, necessitating the use of a highly activated leaving group like triflate for efficient functionalization at this specific site [3].

Triflate
Halide (Br, I, Cl)
Leaving group ability
Highly activated; supports mild coupling conditions
Less activated; may require harsher conditions
Chemoselectivity
Orthogonal reactivity with halides; tunable by ligand choice
Less predictable; protection/deprotection often needed
Regioselectivity at 6-position
Pre-installed OTf guarantees exclusive 6-coupling
Direct halogenation yields regioisomeric mixtures

Cross-Coupling Performance Evidence for Benzo[b]thiophen-6-yl Triflate


Triflate vs. Bromide Leaving Group Ability

The triflate group (-OTf) in benzo[b]thiophen-6-yl triflate provides a significantly enhanced leaving group ability compared to bromide in 6-bromobenzo[b]thiophene. While direct comparative data for this specific scaffold is limited, class-level inference from extensive cross-coupling literature indicates that aryl triflates typically react 10-100 times faster than the corresponding aryl bromides in Suzuki-Miyaura couplings under identical conditions [1]. This rate enhancement is attributed to the lower bond dissociation energy of the C-OTf bond and the greater electrophilicity of the triflate-bearing carbon [2]. For instance, in a model system, 4-triflylphenylboronic acid coupled with aryl bromides at room temperature in 2 hours with >90% yield, whereas the analogous bromide required 12 hours at 80°C for comparable conversion [3].

Leaving Group Ability
Class-level
10–100× rate enhancement
May support faster coupling under milder conditions
Estimate from class-level data; scaffold-specific verification advised
Organic Synthesis Cross-Coupling Medicinal Chemistry

Chemoselectivity of Triflate over Halides

Aryl triflates demonstrate unique chemoselectivity in cross-coupling reactions, enabling sequential or orthogonal functionalization strategies. In compounds bearing both a triflate and a halide (e.g., bromide or chloride), the triflate can be selectively coupled in the presence of the halide using specific catalysts (e.g., Pd(PPh3)4), while the halide remains intact for subsequent reactions [1]. This chemoselectivity is reversed with bulky phosphine ligands (e.g., Pd(tBu3P)2), which favor coupling at the bromide site over the triflate [2]. Such tunable selectivity is not readily achievable with the corresponding dihalogenated analogs. For the 6-position of benzothiophene, this implies that a scaffold bearing both a 6-OTf and a 2- or 3-bromo group could be selectively functionalized at the 6-position first, followed by subsequent coupling at the halide site, enabling complex molecule construction with high precision [3].

Chemoselectivity
Class-level
Selective OTf coupling with Pd(PPh3)4; switchable with Pd(tBu3P)2
Halides: unpredictable selectivity; protection often required
Supports orthogonal sequential coupling strategies
Model-system inference; confirm on actual scaffold
Organic Synthesis Chemoselectivity Cross-Coupling

Functional Group Tolerance vs. Iodo Analogue

While 6-iodobenzo[b]thiophene is highly reactive in cross-couplings, its use is often limited by poor functional group tolerance due to the propensity of the C-I bond to undergo unwanted side reactions (e.g., dehalogenation, homocoupling) under basic or reducing conditions [1]. Aryl triflates, including benzo[b]thiophen-6-yl triflate, offer a more balanced reactivity profile, enabling successful coupling in the presence of sensitive functional groups such as esters, nitriles, and unprotected amines that would be incompatible with the more reactive iodide analog [2]. In a comparative study of 4-substituted phenyl electrophiles, the triflate derivative afforded a 92% yield in the Suzuki coupling with a boronic acid bearing a free hydroxyl group, whereas the corresponding iodide gave only 45% yield due to significant protodeiodination and phenol oxidation byproducts [3].

Functional Group Tolerance
Cross-study
Broad; compatible with alcohols, amines, esters
Iodide: prone to dehalogenation and oxidation side reactions
May enable late-stage diversification
92% vs 45% yield in phenol model system; evaluate with your substrate
Organic Synthesis Functional Group Tolerance Cross-Coupling

Regioselective 6-Functionalization of Benzothiophene

The benzo[b]thiophene ring system exhibits inherent positional reactivity differences, with electrophilic substitution strongly favoring the 3- and 2-positions [1]. The order of reactivity based on nitration and halogenation studies is 3 > 2 > 6 > 5 > 4 > 7 [2]. Direct functionalization at the 6-position via electrophilic aromatic substitution is therefore challenging and often non-selective. Benzo[b]thiophen-6-yl triflate provides a definitive solution by installing a pre-activated leaving group specifically at the 6-position, guaranteeing that subsequent cross-coupling reactions occur exclusively at this site with complete regiocontrol. This circumvents the need for tedious separation of regioisomeric mixtures that often plague direct functionalization attempts. In contrast, attempts to directly brominate or iodinate benzothiophene at the 6-position typically yield complex mixtures containing 2-, 3-, and 6-substituted products, requiring chromatographic purification and resulting in low isolated yields (often <30% for the 6-isomer) .

Regioselective 6-Coupling
Class-level
>99% regioselective via pre-installed OTf
Direct substitution: mixture of 2-,3-,6-isomers
Ensures pure 6-substituted benzothiophene products
Regioselectivity advantage reduces purification burden
Organic Synthesis Regioselectivity Medicinal Chemistry

Application Scenarios for Benzo[b]thiophen-6-yl Triflate


Medicinal Chemistry Libraries: 6-Aryl Benzothiophenes

The high reactivity and functional group tolerance of the triflate group make this compound ideal for the rapid generation of diverse 6-substituted benzothiophene libraries via parallel Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl boronic acids [1]. The excellent yields and mild conditions (often room temperature) facilitate high-throughput synthesis for structure-activity relationship (SAR) studies. The 6-arylbenzothiophene motif is found in numerous bioactive compounds, including selective estrogen receptor modulators and cannabinoid receptor antagonists, underscoring the relevance of this building block in drug discovery [2].

Sequential Cross-Coupling for Polyaromatic Scaffolds

The orthogonal reactivity of the triflate group relative to halogens allows for the iterative construction of complex, unsymmetrical polyaromatic systems. For instance, a benzothiophene core bearing both a 6-OTf and a 2-bromo substituent can be sequentially functionalized: first, a Suzuki coupling at the 6-position using a Pd(PPh3)4 catalyst that is selective for the triflate, followed by a second Suzuki coupling at the 2-position using a Pd(tBu3P)2 catalyst that is selective for the bromide [3]. This strategy is invaluable for the synthesis of extended π-conjugated materials for organic electronics and advanced fluorescent probes.

Late-Stage Functionalization of Advanced Intermediates

The mild reaction conditions and broad functional group compatibility of aryl triflate cross-couplings enable the late-stage diversification of advanced intermediates bearing sensitive functional groups [4]. This is particularly critical in process chemistry and medicinal chemistry optimization, where protecting group manipulations are costly and can compromise overall yield. The ability to install diverse aryl groups at the 6-position of a fully elaborated benzothiophene scaffold without disturbing other sensitive moieties makes this compound a valuable tool for accessing clinical candidates and their analogs.

Application
Selection Property
Validation Focus
6-Aryl benzothiophene library synthesis
Triflate electrophile reactivity
Coupling efficiency with diverse boronic acids
Sequential cross-coupling for polyaromatics
Orthogonal reactivity profile
Chemoselectivity between OTf and halides
Late-stage diversification of advanced intermediates
Functional group tolerance
Compatibility with sensitive moieties

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